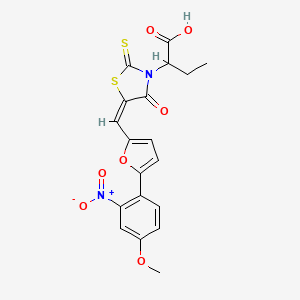

(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

This compound belongs to the thiazolidinone family, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure includes a (5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene group at the 5-position of the thiazolidinone ring and a butanoic acid substituent at the 3-position. The 4-methoxy-2-nitrophenyl substituent introduces both electron-donating (methoxy) and electron-withdrawing (nitro) effects, which may influence electronic distribution, solubility, and biological interactions .

Properties

IUPAC Name |

2-[(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7S2/c1-3-13(18(23)24)20-17(22)16(30-19(20)29)9-11-5-7-15(28-11)12-6-4-10(27-2)8-14(12)21(25)26/h4-9,13H,3H2,1-2H3,(H,23,24)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRFZDBGZDXGBX-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a thiazolidinone core, which is known for its diverse biological properties.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have shown:

- Cytotoxicity : Studies indicate that derivatives possess high cytotoxic and antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values reported at 5.02 µM and 15.24 µM respectively .

- Mechanism of Action : The mechanism involves apoptosis induction, as evidenced by increased levels of caspases (Caspase 8 and 9), decreased mitochondrial membrane potential, and modulation of autophagy-related proteins like LC3A and LC3B .

- Cell Cycle Arrest : The compounds induce cell cycle arrest in the G1 phase, inhibiting DNA synthesis as measured by thymidine incorporation assays .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties:

- Broad Spectrum Activity : Several studies have reported that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections .

- Resistance Profiles : Notably, some derivatives have demonstrated efficacy against antibiotic-resistant strains, suggesting their utility in treating resistant infections .

Synthesis and Evaluation

A variety of thiazolidinone derivatives were synthesized to explore their biological activities. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Les-3331 | MCF-7 | 5.02 | Apoptosis induction |

| Les-3331 | MDA-MB-231 | 15.24 | Autophagy modulation |

| 5e | Human leukemia | <0.01 | Cytotoxicity via apoptosis |

The above table summarizes key findings regarding the anticancer activity of thiazolidinone derivatives.

In Vivo Studies

While most research focuses on in vitro assays, there is a growing interest in evaluating these compounds in vivo to assess their therapeutic potential and safety profiles. Preliminary studies suggest promising results in animal models; however, comprehensive clinical trials are necessary to establish efficacy in humans.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

*Molecular weight estimated based on formula C₁₉H₁₅N₃O₇S₂.

Key Observations:

Substituent Diversity : The target compound uniquely combines a methoxy-nitro-phenyl group on the furan, whereas analogs feature bromophenyl () or lack furan substitution entirely (Evidences 2–4).

Functional Group Impact: The butanoic acid group in the target compound and enhances hydrophilicity compared to the butanamide in Evidences 2–4, which may affect bioavailability and protein binding .

Solubility and Polarity:

- The carboxylic acid in the target compound and increases polarity and solubility in aqueous media compared to amide-containing analogs (Evidences 2–4) .

- The 4-methoxy-2-nitrophenyl group in the target compound may reduce crystallinity compared to ’s bromophenyl, enhancing dissolution rates.

Bioactivity Hypotheses:

- Nitro Groups : Present in the target compound and , nitro groups are associated with antimicrobial and anticancer activity due to redox reactivity .

- Methoxy Groups : The methoxy group in the target compound could improve membrane permeability compared to ’s bromine, which may sterically hinder interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodology :

- Step 1 : Condensation of 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine under Knoevenagel conditions (anhydrous ethanol, piperidine catalyst, reflux for 12 hours).

- Step 2 : Alkylation of the thiazolidinone intermediate with ethyl bromobutanoate in DMF using K₂CO₃ (60°C, 6 hours).

- Step 3 : Hydrolysis of the ethyl ester to the carboxylic acid using NaOH (1M, 70°C, 2 hours), followed by acidification (HCl) to precipitate the final compound.

- Critical Considerations : Strict anhydrous conditions during condensation and precise pH control during hydrolysis to minimize side reactions .

Q. What spectroscopic techniques are used to characterize this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirms regiochemistry (e.g., vinyl proton at δ 7.5–8.0 ppm; thiazolidinone C=O at ~170 ppm).

- IR Spectroscopy : Identifies C=O (1700 cm⁻¹) and C=S (1250 cm⁻¹) stretches.

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. How is purity assessed under varying storage conditions?

- Protocol :

- HPLC : C18 column, gradient elution (0.1% TFA in H₂O/ACN), UV detection at 254 nm. Acceptable purity threshold: ≥98%.

- Stability Studies : Accelerated testing (40°C, 75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the thioxo group) .

Advanced Research Questions

Q. How do structural modifications at the furan or thiazolidinone rings influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Furan Ring : Electron-withdrawing groups (e.g., nitro at position 2) enhance electrophilicity, improving target binding (e.g., bacterial enoyl-ACP reductase). Methoxy groups at position 4 increase solubility but may reduce membrane permeability.

- Thiazolidinone : The thioxo group (C=S) enhances hydrogen bonding with active-site residues (e.g., Tyr158 in FabI). Substitution at N3 with bulky groups reduces activity due to steric hindrance .

Q. How can contradictions between computational docking predictions and experimental bioassay results be resolved?

- Resolution Strategies :

- Mutational Analysis : Perform Ala-scanning on predicted binding residues (e.g., FabI mutants) to validate docking poses.

- Molecular Dynamics (MD) Simulations : Run >100 ns trajectories to assess binding stability under solvated conditions.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to confirm computational affinity rankings .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- Approaches :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability (logP adjustment from -1.2 to +2.5).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups).

- Caco-2 Permeability Assay : Optimize substituents (e.g., O-methylation) to balance solubility and membrane penetration .

Q. What in vitro assays evaluate antimicrobial efficacy and selectivity?

- Assay Design :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains.

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ >50 µM indicates selectivity).

- Time-Kill Kinetics : Monitor bactericidal effects at 2× MIC over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.